molecular formula C20H24N6O3S B2360075 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049433-60-4

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2360075
CAS No.: 1049433-60-4
M. Wt: 428.51
InChI Key: UREXOUKLIXGJCV-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a benzylsulfonyl group and a tetrazole moiety linked to a methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of an acid catalyst.

    Attachment of the tetrazole to the piperazine ring: The synthesized tetrazole is then reacted with piperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired linkage.

    Introduction of the benzylsulfonyl group: Finally, the benzylsulfonyl group is introduced by reacting the intermediate product with benzylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as:

    1-(benzylsulfonyl)piperazine: Lacks the tetrazole and methoxyphenyl groups, resulting in different reactivity and biological activity.

    4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine:

    1-(benzylsulfonyl)-4-(methyl)piperazine: Lacks the tetrazole and methoxyphenyl groups, leading to different chemical behavior and uses.

The unique combination of functional groups in this compound imparts distinct properties that make it valuable for various scientific research applications.

Biological Activity

The compound 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.39 g/mol. The structure includes a piperazine ring, a benzylsulfonyl group, and a tetrazole moiety, which are known to contribute to its biological activities.

Research indicates that compounds containing piperazine and tetrazole functionalities often exhibit significant interactions with various biological targets. The tetrazole ring is known for its ability to mimic carboxylic acids, potentially allowing it to interact with enzymes and receptors in a manner similar to natural substrates.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of piperazine have shown promising activity against various bacterial strains. The presence of the sulfonyl group may enhance the lipophilicity and membrane permeability of the molecule, facilitating its action against microbial cells.

Neuroprotective Effects

In vivo studies have demonstrated that similar compounds can exhibit neuroprotective effects. For instance, a related compound was shown to significantly prolong survival time in mice subjected to acute cerebral ischemia, suggesting potential applications in treating neurodegenerative diseases or stroke-related conditions .

Anticancer Potential

The anticancer activity of piperazine derivatives has been explored extensively. Compounds with similar structural motifs have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific role of the benzylsulfonyl group in enhancing cytotoxicity remains an area for further investigation.

Case Studies

StudyFindings
Zhong et al. (2014) Investigated anti-ischemic activity; compound significantly prolonged survival time in mice .
Research on Piperazine Derivatives Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; structure-activity relationship studies indicated that modifications could enhance potency .
Anticancer Studies Demonstrated that similar piperazine compounds induced apoptosis in various cancer cell lines; mechanisms included caspase activation and cell cycle arrest .

Properties

IUPAC Name

1-benzylsulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-29-19-9-7-18(8-10-19)26-20(21-22-23-26)15-24-11-13-25(14-12-24)30(27,28)16-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREXOUKLIXGJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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